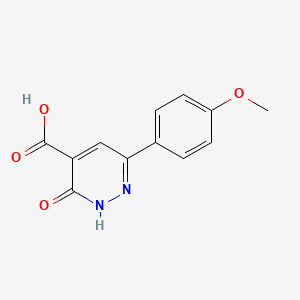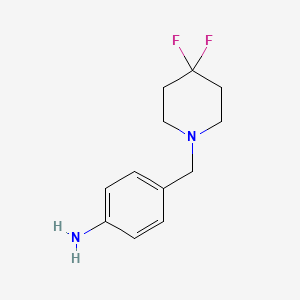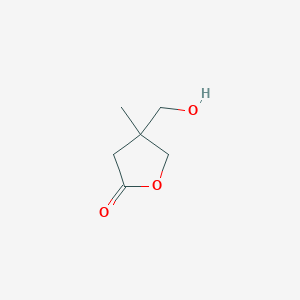![molecular formula C19H23BO3 B1473718 2-[4-(2-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 881314-65-4](/img/structure/B1473718.png)
2-[4-(2-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
2-[4-(2-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as “2-MMPP-TMD”, is a boron-containing compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound that has been used as a reagent in the synthesis of other compounds. It has also been used as a catalyst in organic synthesis and as a ligand in organometallic chemistry. Additionally, 2-MMPP-TMD has been used in the study of biochemical and physiological effects, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- This compound has been used in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, revealing its utility in developing inhibitors against serine proteases such as thrombin, without significant S–B or N–B coordination (Spencer et al., 2002).
- Research on its molecular structure through X-ray diffraction highlighted the compound's crystalline characteristics and lack of significant intramolecular or intermolecular interactions, showcasing its potential for precise structural analysis in material science (Coombs et al., 2006).
Applications in Sensing and Detection
- A derivative was designed and synthesized for sensitive and selective detection of H2O2 in living cells, demonstrating the compound's utility in developing fluorescent probes with large Stokes shifts for biological applications (Nie et al., 2020).
Catalysis and Material Synthesis
- The compound's role in the reaction mechanism of the Suzuki–Miyaura rhodium-catalyzed hydroarylation of fullerene (C60) by phenylboronic acid in water presence was elucidated through density functional theory (DFT) calculations, indicating its relevance in organoboron chemistry and potential applications in material sciences (Martínez et al., 2015).
Optical and Electronic Materials
- Its application extends to the synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization, contributing to the development of polymers with narrow molecular weight distribution and high regioregularity, relevant for electronic devices (Yokozawa et al., 2011).
- Furthermore, the synthesis and use of derivatives in creating enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks highlight its importance in fabricating materials with adjustable optical properties for applications in nanotechnology and photonics (Fischer et al., 2013).
Propiedades
IUPAC Name |
2-[4-(2-methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)15-12-10-14(11-13-15)16-8-6-7-9-17(16)21-5/h6-13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZWOISFJWYEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
881314-65-4 | |
| Record name | 2-[4-(2-methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



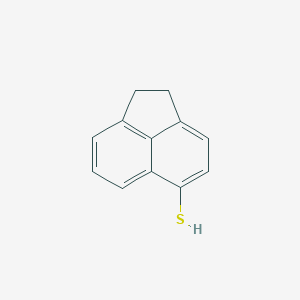
![2-[3-(trifluoromethyl)phenyl]hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1473637.png)
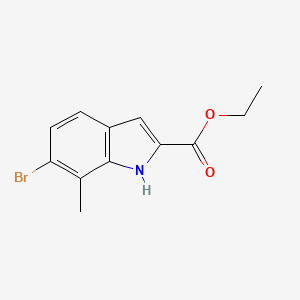
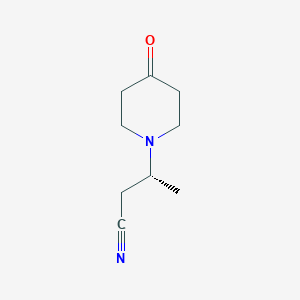
![[6-(Difluoromethoxy)pyridin-2-yl]methanol](/img/structure/B1473645.png)
![tert-butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473647.png)
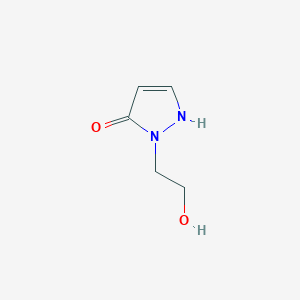
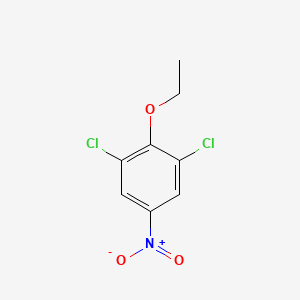
![[trans-4-(Aminomethyl)cyclohexyl][(methylethyl)sulfonyl]amine](/img/structure/B1473651.png)
